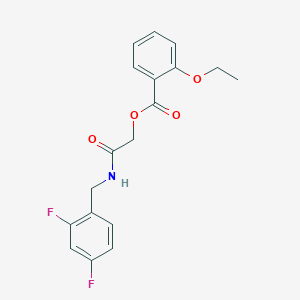![molecular formula C20H20F3NO3S B2517303 2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate CAS No. 344279-80-7](/img/structure/B2517303.png)
2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule featuring a carbamate group, a trifluoromethyl group, and a sulfanyl acetyl phenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a carbonyl compound with a sulfide in the presence of an acid and a solvent, as seen in the synthesis of dimethyl(2-oxo-2-phenylethyl)sulfanium bromide . This suggests that the synthesis of the target compound might also involve a sulfide, an acid, and a carbonyl precursor, possibly acetophenone or a related compound, to introduce the acetyl group.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that stabilize the crystal structure. For instance, the carbonyl group in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide is nearly coplanar with the adjacent phenyl ring, and the sulfanium group exhibits a trigonal-pyramidal geometry . These structural features, such as planarity and geometric arrangements, are likely to be relevant to the target compound as well, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reaction of dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide demonstrates the reactivity of sulfur ylides with heterocyclic compounds . This indicates that the target compound, which contains a sulfanyl group, may also undergo reactions with heterocyclic compounds or could be synthesized using similar ylide chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural elements it contains. The presence of a trifluoromethyl group suggests the compound may exhibit significant electronegativity, affecting its solubility and reactivity. The carbamate group is known for its hydrogen bonding capability, which could influence the compound's boiling point, melting point, and solubility in various solvents. The crystal structure of related compounds is stabilized by hydrogen bonding and π-π interactions, which could also be relevant for the target compound's crystallinity and stability .
Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and Material Science
The development of new conjugated systems for organic optoelectronics has seen significant advancements with the utilization of compounds like BODIPY-based materials. These materials have been explored for their potential applications in sensors, organic thin-film transistors, and organic photovoltaics. The review by Squeo and Pasini (2020) provides an in-depth overview of BODIPY-based organic semiconductors, highlighting their application in OLED devices. The advancements in the structural design and synthesis of these materials aim to inspire future research for developing 'metal-free' infrared emitters, which could revolutionize the field of organic optoelectronics by offering new pathways for the design of OLEDs with improved efficiency and lower costs (Squeo & Pasini, 2020).
Chemical and Pharmaceutical Applications
In the chemical and pharmaceutical sectors, the biochemical properties and activities of various compounds, including sulfides and sulfoxides, have been extensively studied. For instance, dimethyl sulfoxide (DMSO) is a compound known for its diverse applications due to its ability to penetrate biological membranes, act as a free radical scavenger, and serve as a cryoprotectant. Research has explored DMSO's interactions with other substances, emphasizing its impact on the stability and dynamics of biomembranes, which is crucial for its application in cell biology, cryopreservation, and as a vehicle for therapeutic agents (Yu & Quinn, 1998).
Environmental Studies
Research on the environmental impact and fate of various chemical compounds, including those related to PFAS (Per- and Polyfluoroalkyl Substances), has become increasingly important. The literature review by Wang et al. (2019) addresses the concerns surrounding PFAS chemicals due to their persistence, bioaccumulation, and toxic properties. This review examines the sources, environmental distribution, and potential toxicity of alternative PFAS compounds, shedding light on the need for further toxicological studies to assess the safety and long-term viability of these alternatives (Wang et al., 2019).
Eigenschaften
IUPAC Name |
[2,6-dimethyl-4-[2-[3-(trifluoromethyl)phenyl]sulfanylacetyl]phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c1-12-8-14(9-13(2)18(12)27-19(26)24(3)4)17(25)11-28-16-7-5-6-15(10-16)20(21,22)23/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJARFVLZQIICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


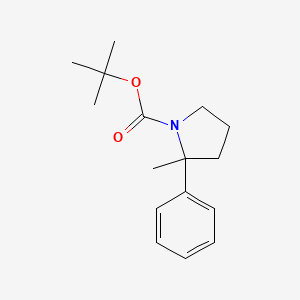
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
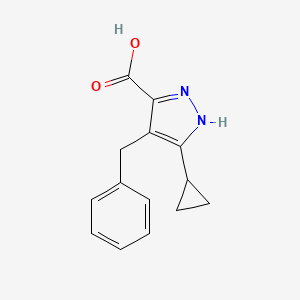
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
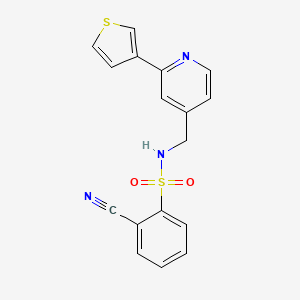
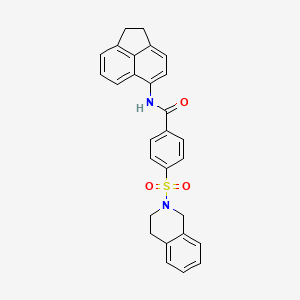
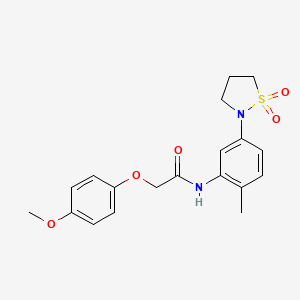
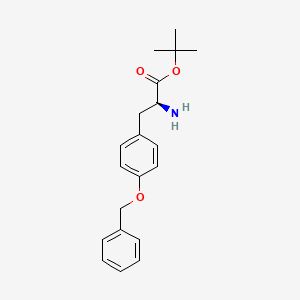
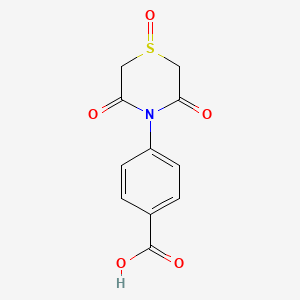
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
